molecular formula C10H12N2O3 B2378637 N-[1-(3-nitrophenyl)ethyl]acetamide CAS No. 878653-47-5

N-[1-(3-nitrophenyl)ethyl]acetamide

Cat. No. B2378637
CAS RN: 878653-47-5
M. Wt: 208.217
InChI Key: OSXYCGNYYDVLSQ-UHFFFAOYSA-N
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Description

“N-[1-(3-nitrophenyl)ethyl]acetamide” is a compound that has gained significant interest in research circles due to its intriguing properties. It is also known by other names such as Acetanilide, 3’-nitro-; m-Nitroacetanilide; N-Acetyl-m-nitroaniline; 3-Nitro-N-acetylaniline; 3’-Nitroacetanilide; 3-Nitroacetanilide; N-(3-Nitrophenyl)acetic acid amide .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . It contains total 27 bond(s); 15 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 nitro group(s) (aromatic) .

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

N-[1-(3-nitrophenyl)ethyl]acetamide and its derivatives have demonstrated potential in anticancer, anti-inflammatory, and analgesic applications. In a study by Rani, Pal, Hegde, & Hashim (2014), novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which include this compound, were synthesized and assessed for their anticancer activity against breast cancer and neuroblastoma, as well as for anti-inflammatory and analgesic activities. The study found that the compounds with halogens on the aromatic ring showed promising anticancer and anti-inflammatory activities, particularly the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which exhibited notable anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Chemical Properties

The synthesis and improvement of this compound derivatives have been a focus of research to enhance their chemical properties and potential applications. Gong Fenga (2007) synthesized N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide from m-nitro acetophenone, achieving an overall yield of 77%. The study also explored technical improvements in the reduction, acetylation, and ethylation methods used in the synthesis process. This research contributes to the understanding of the synthesis and properties of this compound derivatives (Gong Fenga, 2007).

Potential in Nonlinear Optical Materials

This compound and related compounds have been investigated for their potential in nonlinear optical applications. In a study conducted by Prathap & Madhavan (2012), the single crystal of N-(3-Nitrophenyl) Acetamide (3NAA) was grown and its nonlinear optical properties were evaluated using density functional theory (DFT) and Fourier transform infrared (FT-IR) spectroscopic studies. The research highlights the potential application of this compound derivatives in the field of nonlinear optics, which could have implications for the development of new optical materials (Prathap & Madhavan, 2012).

Mechanism of Action

Target of Action

The primary targets of N-[1-(3-nitrophenyl)ethyl]acetamide are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of this compound is also not well-defined. Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mechanism by which this compound interacts with its targets and induces these changes is a topic of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. As a derivative of indole, it may potentially influence a variety of biochemical pathways. Indole and its derivatives are known to be involved in a wide range of biological processes

Pharmacokinetics

Its molecular weight is 180.1607 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities . .

properties

IUPAC Name

N-[1-(3-nitrophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-4-3-5-10(6-9)12(14)15/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXYCGNYYDVLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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